molecular formula C15H10F2O3 B1358986 2-Acetoxy-3',5'-difluorobenzophenone CAS No. 890098-74-5

2-Acetoxy-3',5'-difluorobenzophenone

Cat. No.: B1358986
CAS No.: 890098-74-5
M. Wt: 276.23 g/mol
InChI Key: FKQWDEYFVZQWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxy-3’,5’-difluorobenzophenone is an organic compound with the molecular formula C15H10F2O3 It is a derivative of benzophenone, where the phenyl ring is substituted with acetoxy and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3’,5’-difluorobenzophenone typically involves the acylation of a difluorobenzene derivative with an acetoxybenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a non-polar solvent like dichloromethane. The reaction conditions often require low temperatures to control the reactivity of the intermediates and to achieve high yields.

Industrial Production Methods: Industrial production of 2-Acetoxy-3’,5’-difluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxy-3’,5’-difluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The acetoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the benzophenone moiety can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 2-carboxy-3’,5’-difluorobenzophenone.

    Reduction: Formation of 2-hydroxy-3’,5’-difluorobenzophenone.

    Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetoxy-3’,5’-difluorobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Acetoxy-3’,5’-difluorobenzophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the difluorobenzophenone moiety can interact with enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4,4’-Difluorobenzophenone: Similar structure but lacks the acetoxy group.

    2-Acetoxybenzophenone: Similar structure but lacks the difluoro substitution.

    3,5-Difluorobenzophenone: Similar structure but lacks the acetoxy group.

Uniqueness: 2-Acetoxy-3’,5’-difluorobenzophenone is unique due to the presence of both acetoxy and difluoro groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications that require specific functional groups.

Properties

IUPAC Name

[2-(3,5-difluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O3/c1-9(18)20-14-5-3-2-4-13(14)15(19)10-6-11(16)8-12(17)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQWDEYFVZQWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641596
Record name 2-(3,5-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-74-5
Record name Methanone, [2-(acetyloxy)phenyl](3,5-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.